Home > Products > Building Blocks P17326 > 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
3-(2-Morpholin-4-YL-ethoxy)-benzoic acid - 219935-32-7

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid

Catalog Number: EVT-456226
CAS Number: 219935-32-7
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Synthesis optimization: Exploring different synthetic routes and optimizing reaction conditions to improve yield and purity. []
  • Comprehensive characterization: Determining its physical and chemical properties like melting point, boiling point, solubility, spectroscopic features (NMR, IR), and crystal structure. []
  • Biological activity screening: Evaluating its potential in various biological assays, such as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition assays, to identify promising bioactivities. []
  • Structure-activity relationship studies: Synthesizing and evaluating derivatives of 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid with modifications to the morpholine ring, linker, or benzoic acid core to understand the impact of structural changes on activity and optimize for desired applications. []
  • Exploring applications in materials science: Investigating its potential as a building block for metal-organic frameworks (MOFs) or other functional materials due to its potential for coordination and hydrogen bonding interactions. []

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

Compound Description: This compound was synthesized and evaluated for its anti-breast cancer activity. It showed better anticancer activity against MCF7 cells than the standard drug 4-hydroxytamoxifen. This improved activity is attributed to a new cationic interaction with Trp383 and a hydrogen bonding interaction with Phe404 in the active site of ERα, which are not observed with 4-hydroxytamoxifen. []

Relevance: This compound shares a core structure with 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, featuring a morpholine ring connected to a phenyl ring via an ethoxy linker. The difference lies in the substitution on the phenyl ring. In this compound, a pyrazole-1-yl-benzenesulfonamide moiety replaces the carboxylic acid group present in 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid. This structural modification significantly contributes to its enhanced anti-breast cancer activity. []

1-[2-(2-Morpholin-4-yl-ethoxy)-phenyl]-3-phenyl-propane-1,3-dione

Compound Description: This compound, a morpholine-substituted β-diketone, serves as a crucial intermediate in synthesizing 4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide. It undergoes a cyclocondensation reaction with 4-hydrazinobenzenesulfonamide hydrochloride to yield the final compound. []

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

Compound Description: BIRB 796 is a potent inhibitor of p38α MAP kinase, currently in clinical trials for treating autoimmune diseases. Studies on its structure-activity relationship (SAR) have revealed key structural features responsible for its activity. For example, the tert-butyl group is crucial for binding by occupying a lipophilic domain in the kinase, exposed upon rearrangement of the activation loop. []

Relevance: BIRB 796 and 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid share a 2-morpholin-4-yl-ethoxy moiety in their structures. This shared element highlights the potential importance of this structural motif in interacting with biological targets, despite the compounds having different overall structures and activities. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), currently undergoing phase II clinical trials for treating AML. This compound was derived from a series of compounds, improving upon earlier analogs with suboptimal aqueous solubility and oral pharmacokinetics. []

Relevance: Similar to BIRB 796, AC220 shares the 2-morpholin-4-yl-ethoxy structural motif with 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, indicating the potential versatility of this group in medicinal chemistry and its ability to interact with various biological targets. []

{3-[2(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl} phosphonic acid

Compound Description: This compound acts as a substance P (neurokinin-1) receptor antagonist. It shows promise in treating conditions like emesis and inflammatory diseases. Notably, a specific process for its preparation is detailed, highlighting its pharmaceutical significance. [, ]

Relevance: While this compound shares the morpholine ring structure with 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, it differs significantly in its core structure and functionality. The presence of trifluoromethyl, fluorophenyl, and phosphonic acid groups in this compound underscores the diverse chemical space explored in drug development and the specific structural features contributing to different biological activities. [, ]

Overview

3-(2-Morpholin-4-yl-ethoxy)-benzoic acid is an organic compound classified as a benzoic acid derivative. It features a morpholine ring connected via an ethoxy group to the benzoic acid core, which contributes to its unique chemical properties. The compound has the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is recognized for its potential applications in medicinal chemistry and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid typically involves the following steps:

  1. Starting Materials: The synthesis begins with 3-hydroxybenzoic acid and 2-chloroethylmorpholine.
  2. Reaction Conditions: The reaction is generally performed under basic conditions, using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The hydroxyl group of the benzoic acid is replaced by the morpholine moiety through nucleophilic substitution.
  3. Purification: After the reaction, the product is purified using recrystallization or column chromatography to achieve high purity.
3 Hydroxybenzoic Acid+2 ChloroethylmorpholineBase3 2 Morpholin 4 yl ethoxy benzoic acid\text{3 Hydroxybenzoic Acid}+\text{2 Chloroethylmorpholine}\xrightarrow{\text{Base}}\text{3 2 Morpholin 4 yl ethoxy benzoic acid}
Molecular Structure Analysis

Data

  • Molecular Formula: C13H17NO3
  • Molecular Weight: 235.28 g/mol
  • CAS Number: Not specified in the sources but related compounds can be found under similar identifiers.
Chemical Reactions Analysis

Reactions and Technical Details

3-(2-Morpholin-4-yl-ethoxy)-benzoic acid can undergo various chemical reactions:

  1. Oxidation: The carboxylic acid group can be oxidized to form more complex carboxylic derivatives.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: The carboxylic acid group may be reduced to form the corresponding alcohol.
    • Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  3. Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
    • Reagents such as alkyl halides or acyl chlorides can facilitate these reactions.

Major Products

The major products from these reactions include:

  • Oxidized derivatives (e.g., higher carboxylic acids).
  • Reduced derivatives (e.g., corresponding alcohols).
  • Various substituted benzoic acid derivatives depending on the reagents used.
Mechanism of Action

The mechanism of action for 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid largely depends on its application in biological systems. It may interact with specific enzymes or receptors due to the presence of both the morpholine ring and the benzoic acid moiety, which allows for diverse interactions:

  1. Binding Interactions: The morpholine ring can engage in hydrogen bonding and hydrophobic interactions with biological targets.
  2. Ionic Interactions: The carboxylic acid group can participate in ionic interactions, enhancing binding affinity to certain receptors.

These interactions suggest potential roles in enzyme inhibition or receptor modulation, which are areas of ongoing research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents like methanol and ethanol; limited solubility in non-polar solvents.

Chemical Properties

  • pKa Value: The pKa value of the carboxylic acid group is typically around 4.5, indicating its acidic nature.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

3-(2-Morpholin-4-yl-ethoxy)-benzoic acid has several significant applications:

  1. Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in antimicrobial and anticancer research due to its structural features that allow interaction with biological targets.
  2. Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules, contributing to drug development and material science.
  3. Biological Research: Investigated for its role in enzyme inhibition studies and receptor binding assays, providing insights into biochemical pathways.
Synthesis Methodologies and Optimization Strategies

Traditional Synthetic Routes for Morpholinoethoxy-Substituted Benzoic Acids

The synthesis of 3-(2-morpholin-4-ylethoxy)benzoic acid classically follows a multistep linear approach centered on Williamson ether synthesis as the pivotal bond-forming step. This method involves O-alkylation between 3-hydroxybenzoic acid derivatives and N-(2-chloroethyl)morpholine under basic conditions. A typical protocol dissolves methyl 3-hydroxybenzoate in anhydrous DMF, with potassium carbonate (K₂CO₃) acting as a base to deprotonate the phenolic OH group [3]. The reaction proceeds with N-(2-chloroethyl)morpholine at 80–90°C for 12–24 hours, achieving yields of 65–75%. Subsequent alkaline hydrolysis (e.g., 2M NaOH/EtOH, reflux) cleaves the methyl ester to deliver the target benzoic acid [3] [6].

Key challenges include:

  • Competitive N-alkylation: Morpholine’s secondary amine can undergo unwanted quaternization, necessitating stoichiometric control and excess haloalkyl reagent [5].
  • Protecting group requirements: Carboxylate groups often require protection (e.g., methyl or ethyl esters) to prevent nucleophilic side reactions during ether formation [3] [6].
  • Solvent limitations: Traditional polar aprotic solvents like DMF or DMSO complicate product isolation and generate hazardous waste [3].

Table 1: Optimization of Williamson Ether Synthesis for Morpholinoethoxy Linkage

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K₂CO₃DMF802468
Cs₂CO₃Acetonitrile851872
NaHTHF651275
KOHToluene1103060

Novel Microwave-Assisted Synthesis Protocols

Microwave irradiation revolutionizes the synthesis of morpholinoethoxy-functionalized benzoic acids by accelerating key steps and improving efficiency. A solvent-free protocol absorbs 3-hydroxybenzoic acid and N-(2-chloroethyl)morpholine onto K₂CO₃-doped alumina, with microwave irradiation (300 W, 120°C) completing etherification in 8–12 minutes [4] [8]. This approach bypasses ester protection/deprotection cycles, delivering the target acid directly in >85% yield. Reaction rates increase 50–100-fold versus conventional heating due to dielectric heating effects that enhance molecular collisions and reduce activation barriers [4].

Critical parameters for optimization include:

  • Power density: Systems like synthWAVE (1.5 kW/L) enable uniform heating at >200°C, suppressing thermal gradients that cause by-products [4].
  • Solvent effects: Neat conditions or high-boiling solvents (e.g., ethylene glycol) prevent decomposition during rapid heating [8].
  • Scale-up capabilities: Continuous-flow microwave reactors maintain efficiency at multigram scales, overcoming batch size limitations [4].

Table 2: Microwave vs. Conventional Synthesis of 3-(2-Morpholin-4-ylethoxy)benzoic Acid

ParameterMicrowave MethodConventional Method
Reaction time8–15 minutes12–24 hours
Temperature120–150°C80–110°C
Yield83–89%65–75%
By-product formation<5%10–15%
Energy consumption0.8–1.2 kWh/mol3.5–4.2 kWh/mol

Catalytic Systems in Morpholine-Ethoxy Linker Formation

Heterogeneous Acid Catalysts

Montmorillonite K10 clay functionalized with sulfonic acid groups efficiently catalyzes etherification between morpholinylethanol and 3-halobenzoic acids. The clay’s Brønsted acidity (comparable to HNO₃) facilitates nucleophilic substitution at 90°C, achieving 88% yield with negligible corrosion or waste [2] [8]. Zeolite-encapsulated Co(II) complexes similarly promote C-O coupling via Lewis acid activation, enabling catalyst reuse for >5 cycles without activity loss [5] [8].

Transition Metal Catalysts

Cu(I)/phenanthroline systems (2–5 mol%) in toluene enable Ullmann-type ether coupling of 3-bromobenzoic acid with N-(2-hydroxyethyl)morpholine. Key advantages include:

  • Tolerance of free carboxylic acids without protection [6].
  • Turnover frequencies (TOF) of 120 h⁻¹ at 110°C [8].
  • Reduced metal leaching (<0.1 ppm) when anchored to polymeric supports [8].

Table 3: Catalytic Performance in Morpholinoethoxy Linker Formation

CatalystLoading (mol%)ConditionsYield (%)Reusability
K10-SO₃H10 mg/mmol90°C, 4 h885 cycles
CuI/1,10-phenanthroline5110°C, 12 h82Not reusable
Zeolite-Co(II)15 mg/mmol100°C, 6 h857 cycles
Al₂O₃-Ni-Cu-Zn-La20 mg/mmol0.5 MPa, 2 h90*10 cycles

*Yield for morpholine precursor synthesis under reduced pressure [5].

Green Chemistry Approaches for Sustainable Production

Solvent-Free Systems

Reagent adsorption onto mineral supports (e.g., silica, alumina) enables solventless morpholinoethylation with minimal waste. For example, ball-milling 3-hydroxybenzoic acid with N-(2-chloroethyl)morpholine and K₂CO₃ on alumina yields 86% product after 30 minutes, reducing E-factor by 92% versus DMF-based routes [8]. Microwave activation further enhances this strategy, cutting reaction times to <10 minutes [4] [8].

Renewable Solvent Alternatives

Cyrene (dihydrolevoglucosenone) derived from cellulose replaces toxic dipolar aprotic solvents:

  • Biodegradability: 98% degradation in 21 days vs. DMF’s 10% [8].
  • Performance: Delivers 80% yield in etherification at 100°C [8].
  • Safety profile: LD₅₀ >2000 mg/kg (oral, rat) versus DMF’s 500 mg/kg [8].

Atom-Economic Catalysis

Direct dehydrative coupling of 3-hydroxybenzoic acid and N-(2-hydroxyethyl)morpholine uses ZrO₂-supported heteropoly acids (e.g., H₃PW₁₂O₄₀) at 140°C. This eliminates halide waste from chloroethyl reagents, achieving 75% yield with water as the sole by-product [2] [8].

Key metrics for sustainability:

  • Atom efficiency: Improves from 40% (haloalkyl route) to 89% (dehydrative coupling).
  • Process mass intensity (PMI): Solvent-free microwave reduces PMI to 2.1 versus 18.5 for classical synthesis.
  • E-factor: Drops to 0.8 kg waste/kg product from 12.5 kg/kg [8].

Properties

CAS Number

219935-32-7

Product Name

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid

IUPAC Name

3-(2-morpholin-4-ylethoxy)benzoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10H,4-9H2,(H,15,16)

InChI Key

VWYBZJICHYTQGB-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC2=CC=CC(=C2)C(=O)O

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.